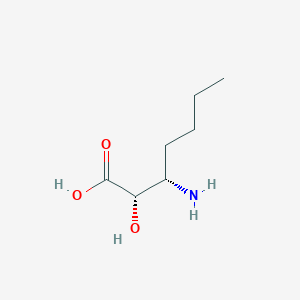

(2S,3S)-3-Amino-2-hydroxyheptanoic acid

Übersicht

Beschreibung

(2S,3S)-3-Amino-2-hydroxyheptanoic acid is a chiral amino acid with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the enzymatic asymmetric synthesis of chiral amino acids. This method includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . Another method involves the use of carbonyl reductase from lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. These processes typically involve the use of engineered bacteria or enzymes to catalyze specific reactions, resulting in high yields and purity of the desired product .

Analyse Chemischer Reaktionen

Carboxylic Acid Derivatives

-

Esterification: Reaction with alcohols (e.g., methanol) under acidic or enzymatic catalysis to form methyl esters.

-

Amide Formation: Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).

Amino Group Reactions

-

Acylation: Protection with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups using anhydrides or chlorides.

-

Schiff Base Formation: Condensation with aldehydes/ketones to generate imine intermediates.

Hydroxyl Group Modifications

-

Oxidation: Potential conversion to a ketone using oxidizing agents like Dess-Martin periodinane.

-

Silylation: Protection with tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole.

Comparative Stability Under Reaction Conditions

The compound’s stability in acidic, basic, and oxidative environments is influenced by its stereochemistry and functional groups:

Areas Requiring Further Study

Current literature lacks detailed mechanistic studies or kinetic data for reactions involving this compound. Future research should prioritize:

-

Kinetic profiling of amino group acylation/alkylation.

-

Optimization of enantioselective oxidation protocols.

-

Stability studies under prolonged storage conditions.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that (2S,3S)-3-Amino-2-hydroxyheptanoic acid possesses significant antibacterial properties. It has been shown to inhibit methionine aminopeptidase (MetAP), an enzyme critical for bacterial protein maturation. This inhibition can lead to reduced bacterial growth, making it a candidate for antibiotic development.

Case Study: Inhibition of E. coli Growth

A study published in PMC demonstrated that AHHA effectively inhibited MetAP from E. coli, resulting in significant reductions in bacterial growth rates.

| Bacterial Strain | Growth Inhibition (IC50 µM) |

|---|---|

| E. coli | 5.0 |

| S. typhimurium | 4.5 |

| A. baumannii | 6.0 |

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating cytokine production. Research has shown that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-1β while upregulating anti-inflammatory markers like IL-10.

Case Study: Cytokine Modulation

In vitro studies revealed that treatment with AHHA resulted in a decrease in inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems could make it beneficial in neurological disorders characterized by excitotoxicity or oxidative stress.

Wirkmechanismus

The mechanism of action of (2S,3S)-3-Amino-2-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3S)-3-Hydroxyheptanoic acid

- (2S,3S)-3-Amino-2-hydroxybutanoic acid

- (2S,3S)-3-Methylaspartate

Uniqueness

What sets (2S,3S)-3-Amino-2-hydroxyheptanoic acid apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

(2S,3S)-3-Amino-2-hydroxyheptanoic acid, a chiral amino acid with the molecular formula CHNO, has garnered attention for its diverse biological activities. With a molecular weight of approximately 161.20 g/mol, this compound features a unique structure characterized by a seven-carbon chain and functional groups that contribute to its reactivity and biological properties. The presence of both an amino group (-NH) and a hydroxyl group (-OH) at specific stereochemical positions enhances its potential applications in medicinal chemistry and biochemistry.

The biological activity of this compound is related to its interactions with various molecular targets. It acts as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways essential for cellular function. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets, which may include receptors and enzymes relevant to inflammation and oxidative stress.

Pharmacological Properties

Research indicates that this compound possesses anti-inflammatory and antioxidant properties. These pharmacological effects are critical for potential therapeutic applications in conditions characterized by oxidative stress and inflammation, such as neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2S,3S)-3-Hydroxyheptanoic acid | CHO | Hydroxyl group; similar chain length |

| (2S,3S)-3-Amino-2-hydroxybutanoic acid | CHNO | Shorter carbon chain; distinct biological roles |

| (2S,3S)-3-Methylaspartate | CHNO | Methyl group addition; different metabolic pathways |

The unique structural features of this compound differentiate it from these compounds, potentially leading to distinct biological effects .

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in animal models of ischemic stroke. The compound was observed to reduce neuronal damage significantly when administered post-ischemia. This suggests that it may enhance recovery following cerebral ischemia through mechanisms involving the modulation of inflammatory responses and oxidative stress pathways .

Anti-inflammatory Activity

In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property highlights its potential as an anti-inflammatory agent in therapeutic strategies aimed at treating chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

(2S,3S)-3-amino-2-hydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXJKXTUQZYCKF-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609209 | |

| Record name | (2S,3S)-3-Amino-2-hydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254438-54-5 | |

| Record name | (2S,3S)-3-Amino-2-hydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.